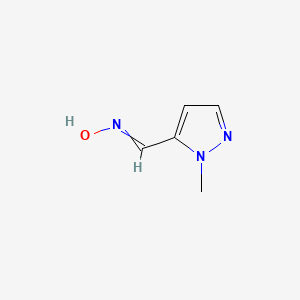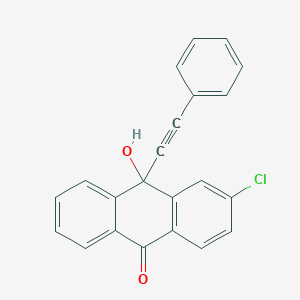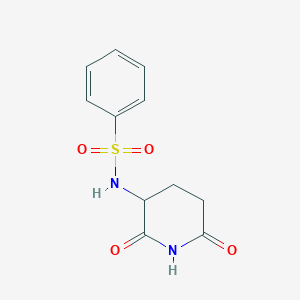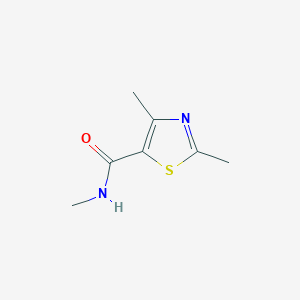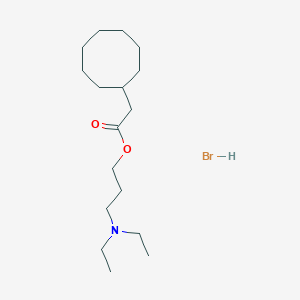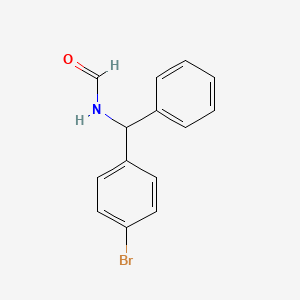
6-Nitro-1-(piperidin-1-ylmethyl)indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-1-(piperidin-1-ylmethyl)indazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of a nitro group at the 6th position and a piperidin-1-ylmethyl group at the 1st position of the indazole ring enhances its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1-(piperidin-1-ylmethyl)indazole typically involves the following steps:
Nitration of Indazole: The starting material, indazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6th position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-1-(piperidin-1-ylmethyl)indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, base (e.g., sodium hydroxide)
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Reduction: 6-Amino-1-(piperidin-1-ylmethyl)indazole
Substitution: Various substituted indazole derivatives depending on the nucleophile used
Oxidation: N-oxides of this compound
Wissenschaftliche Forschungsanwendungen
6-Nitro-1-(piperidin-1-ylmethyl)indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 6-Nitro-1-(piperidin-1-ylmethyl)indazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitro-1H-indazole: Lacks the piperidin-1-ylmethyl group, making it less reactive in certain chemical reactions.
1-(Piperidin-1-ylmethyl)indazole: Lacks the nitro group, which reduces its potential biological activities compared to 6-Nitro-1-(piperidin-1-ylmethyl)indazole.
Uniqueness
This compound is unique due to the presence of both the nitro and piperidin-1-ylmethyl groups, which confer enhanced reactivity and a broader spectrum of biological activities. This dual functionality makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
24240-49-1 |
|---|---|
Molekularformel |
C13H16N4O2 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
6-nitro-1-(piperidin-1-ylmethyl)indazole |
InChI |
InChI=1S/C13H16N4O2/c18-17(19)12-5-4-11-9-14-16(13(11)8-12)10-15-6-2-1-3-7-15/h4-5,8-9H,1-3,6-7,10H2 |
InChI-Schlüssel |
KVWSKXZXWGYELY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CN2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



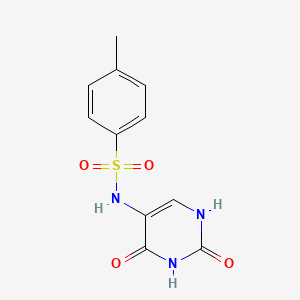
![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
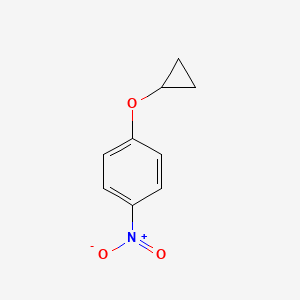
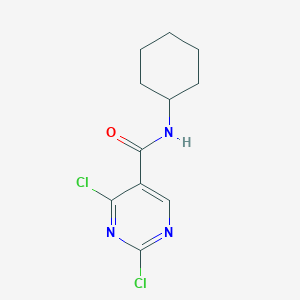

![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
